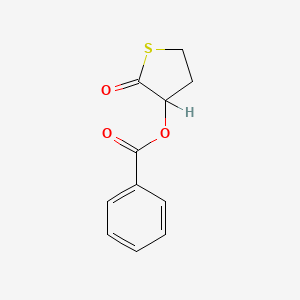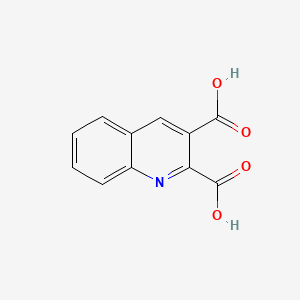
Ácido 2,3-quinolín-dicarboxílico
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,3-Quinolinedicarboxylic acid has been explored through different methodologies. A noteworthy procedure involves starting with aniline and maleic anhydride, leading to the formation of 2,3-quinolinedicarboxylic acid. This method presents a new approach to synthesizing this compound, indicating its feasibility for laboratory production (Maulding Donald Roy, 1988).
Molecular Structure Analysis
The crystal structure of quinolinic acid, a close relative of 2,3-Quinolinedicarboxylic acid, has been determined by X-ray diffraction, revealing a monoclinic space group with specific cell dimensions. This structure highlights the zwitterionic form of the molecule in the crystal and provides detailed insights into the intramolecular and intermolecular interactions that stabilize the crystal form (F. Takusagawa et al., 1973).
Chemical Reactions and Properties
2,3-Quinolinedicarboxylic acid undergoes various chemical reactions, leading to a wide range of derivatives. These reactions are crucial for synthesizing novel compounds with potential applications in different fields. For instance, the synthesis of quinoline-4-carboxylic acid derivatives under specific conditions demonstrates the versatility of reactions involving 2,3-Quinolinedicarboxylic acid or its derivatives (Dorothée Duvelleroy et al., 2005).
Physical Properties Analysis
The physical properties of 2,3-Quinolinedicarboxylic acid and its derivatives are influenced by their molecular structure. For example, the compound's solubility, melting point, and crystalline form can vary significantly based on the specific substituents and molecular geometry. These properties are essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties of 2,3-Quinolinedicarboxylic acid, including its reactivity, stability, and interaction with various reagents, are central to its applications in synthetic chemistry. Its ability to form complexes with metals and participate in coordination chemistry is particularly noteworthy, offering insights into its potential use in developing new materials and catalysts (A. B. Yusov et al., 2013).
Aplicaciones Científicas De Investigación
Química de coordinación y ciencia de materiales
El ácido 2,3-quinolín-dicarboxílico juega un papel significativo en la síntesis de polímeros de coordinación. Estos polímeros presentan estructuras topológicas fascinantes y tienen aplicaciones potenciales en la ciencia de los materiales, particularmente en el desarrollo de sensores luminiscentes, dispositivos ópticos y otras propiedades fotoluminiscentes . El ácido actúa como ligando, coordinándose con centros metálicos para formar novedosos polímeros de coordinación de Zn bidimensionales con intrigantes propiedades fotoluminiscentes en estado sólido .
Síntesis orgánica
En química orgánica, el ácido 2,3-quinolín-dicarboxílico se utiliza como material de partida para la síntesis de diversos compuestos heterocíclicos. Se ha empleado en la preparación de derivados de piridazin-diona, que se forman regioselectivamente por ciclación intramolecular de ilidos de fósforo que contienen fragmentos de piridopiridazin-diona y piridazinoquinolín-diona .
Aplicaciones farmacéuticas
Los derivados de quinolina, incluidos los derivados del ácido 2,3-quinolín-dicarboxílico, son esenciales en el descubrimiento de fármacos debido a su amplio espectro de bioactividad. Sirven como plantillas centrales en la química medicinal para el desarrollo de fármacos con diversas aplicaciones farmacológicas, incluidas las actividades anticancerígenas, antioxidantes, antiinflamatorias y antimaláricas .
Materiales para el almacenamiento de energía
Se han desarrollado compuestos de hidrogel de grafeno modificados con ácido 2,3-quinolín-dicarboxílico para supercondensadores asimétricos de alto rendimiento. Estos compuestos presentan excelentes propiedades capacitivas y son prometedores para aplicaciones de almacenamiento de energía, lo que demuestra la versatilidad del compuesto para mejorar el rendimiento de los materiales basados en grafeno .
Ciencias ambientales
Se están explorando los derivados del ácido para sus posibles aplicaciones ambientales. Los polímeros de coordinación basados en ácido 2,3-quinolín-dicarboxílico pueden utilizarse en la detección y remediación ambiental debido a su capacidad de formar complejos con diversos metales y sus propiedades fotoluminiscentes .
Química analítica
En los métodos analíticos, se hace referencia al ácido 2,3-quinolín-dicarboxílico por sus propiedades fisicoquímicas y se utiliza en la preparación de estándares y reactivos. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en diversas técnicas analíticas, como RMN, HPLC, LC-MS y UPLC, para garantizar la precisión y la exactitud en el análisis químico .
Mecanismo De Acción
Target of Action
2,3-Quinolinedicarboxylic acid, also known as Quinolinic acid (QUIN or QA), is a dicarboxylic acid with a pyridine backbone . It acts as an NMDA receptor agonist . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane .
Mode of Action
QUIN interacts with its target, the NMDA receptor, by binding to it and acting as an agonist . This means it activates the receptor, which can lead to a series of downstream effects. The activation of the NMDA receptor by QUIN can lead to an influx of calcium ions into the cell, which can then lead to various cellular responses .
Biochemical Pathways
QUIN is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan . The overactivation of the kynurenine pathway and the subsequent increase in QUIN production has been linked to several neurological and psychiatric disorders .
Pharmacokinetics
It is known that quin is produced in the body through the kynurenine pathway . As such, its bioavailability would be influenced by factors that affect this pathway.
Result of Action
The activation of the NMDA receptor by QUIN can lead to a potent neurotoxic effect . Studies have demonstrated that QUIN may be involved in many psychiatric disorders, neurodegenerative processes in the brain, as well as other disorders .
Action Environment
The action, efficacy, and stability of QUIN can be influenced by various environmental factors. For example, conditions that lead to an overactivation of the kynurenine pathway, such as inflammation or stress, could potentially lead to an increase in QUIN production . .
Análisis Bioquímico
Biochemical Properties
2,3-Quinolinedicarboxylic acid plays a significant role in biochemical reactions, particularly in the metabolism of tryptophan. It is involved in the kynurenine pathway, where it acts as an intermediate. This pathway is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism . The compound interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO) and quinolinate phosphoribosyltransferase (QPRT), facilitating the conversion of tryptophan to NAD+ .
Cellular Effects
2,3-Quinolinedicarboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity in neurons . This activation can result in increased intracellular calcium levels, which may trigger a cascade of events leading to cell death. Additionally, 2,3-Quinolinedicarboxylic acid can modulate the expression of genes involved in inflammatory responses and oxidative stress .
Molecular Mechanism
At the molecular level, 2,3-Quinolinedicarboxylic acid exerts its effects through several mechanisms. It binds to the NMDA receptor, acting as an agonist and promoting calcium influx into the cell . This binding can lead to the activation of downstream signaling pathways, including those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These pathways are associated with inflammation and cell survival . Additionally, 2,3-Quinolinedicarboxylic acid can inhibit the activity of enzymes such as kynurenine aminotransferase, affecting the balance of metabolites in the kynurenine pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Quinolinedicarboxylic acid can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and moisture . Long-term studies have shown that prolonged exposure to 2,3-Quinolinedicarboxylic acid can lead to sustained activation of the NMDA receptor, resulting in chronic neurotoxicity . In vitro studies have demonstrated that the compound can induce apoptosis in neuronal cells over extended periods .
Dosage Effects in Animal Models
The effects of 2,3-Quinolinedicarboxylic acid vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by modulating NMDA receptor activity . At high doses, it can induce neurotoxicity and cause significant neuronal damage . Studies have shown that there is a threshold effect, where doses above a certain level result in adverse effects such as seizures and neuronal cell death .
Metabolic Pathways
2,3-Quinolinedicarboxylic acid is involved in the kynurenine pathway, a major route for tryptophan metabolism . It is synthesized from kynurenine and further metabolized to quinolinic acid, which can then be converted to NAD+ . The compound interacts with several enzymes in this pathway, including kynurenine 3-monooxygenase and kynureninase, influencing the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 2,3-Quinolinedicarboxylic acid is transported and distributed through specific transporters and binding proteins . It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its neurotoxic effects . The compound’s distribution is influenced by its affinity for NMDA receptors and other binding sites in the brain .
Subcellular Localization
2,3-Quinolinedicarboxylic acid is primarily localized in the cytoplasm and mitochondria of cells . It can affect mitochondrial function by disrupting the electron transport chain and inducing oxidative stress . The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to these compartments .
Propiedades
IUPAC Name |
quinoline-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-10(14)7-5-6-3-1-2-4-8(6)12-9(7)11(15)16/h1-5H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUVMHKAHWKQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027281 | |
| Record name | 2,3-Quinolinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
643-38-9 | |
| Record name | 2,3-Quinolinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Quinolinedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Quinolinedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Quinolinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-QUINOLINEDICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/638FYR6T3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural features of 2,3-quinolinedicarboxylic acid and its metal complexes?
A1: 2,3-Quinolinedicarboxylic acid acts as a bridging ligand in the formation of metal complexes. [] The molecule contains two carboxyl groups (-COOH) at the 2 and 3 positions of the quinoline ring, offering multiple coordination sites. In the reported copper complex, Cu(C11H6NO4)2, the copper(II) ion adopts a distorted octahedral geometry. [] The ligand coordinates to the copper ion through the quinoline nitrogen and one oxygen atom from the deprotonated 2-carboxyl group. [] The remaining coordination sites are occupied by oxygen atoms from the 3-carboxyl group of neighboring ligand molecules, resulting in a two-dimensional framework structure. []
Q2: Why is 2,3-quinolinedicarboxylic acid of interest in crystal engineering?
A2: Researchers are interested in 2,3-quinolinedicarboxylic acid for crystal engineering due to its versatile coordination modes, which can lead to the formation of diverse framework structures. [] Similar to its analog, quinoline-2-carboxylic acid, it has the potential to form 1D, 2D, and 3D structures by interacting with metal ions. [] This ability to form varied architectures makes it a promising candidate for developing new functional materials.
Q3: Can 2,3-quinolinedicarboxylic acid be used as a starting material for other compounds?
A3: Yes, 2,3-quinolinedicarboxylic acid can be utilized as a precursor in organic synthesis. Specifically, its anhydride derivative is a valuable starting material for synthesizing pyridazinedione derivatives. [] This reaction pathway offers a viable route for accessing a range of structurally diverse heterocyclic compounds with potential biological activities.
Q4: What synthetic approaches are available for obtaining 2,3-quinolinedicarboxylic acid?
A4: One reported method involves a multi-step synthesis starting from aniline and maleic anhydride. [] This procedure involves the formation of intermediates such as S-phenylimino-4-dimethylaminomethylene-N-phenylsuccinimide and N-phenylacridinimide before yielding the desired 2,3-quinolinedicarboxylic acid. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

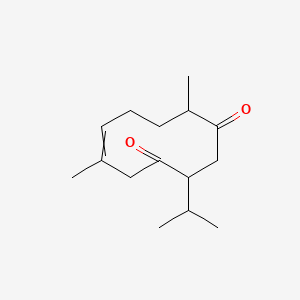

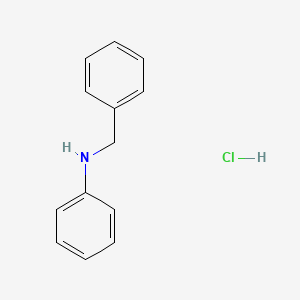

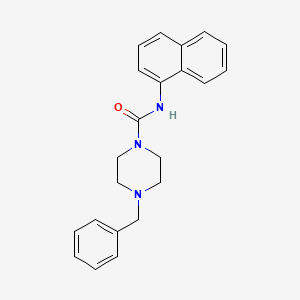


![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1215049.png)
![2-[(6-Butoxypyridin-3-yl)amino]-4-chlorobenzoic acid](/img/structure/B1215053.png)

![N-[(1R,2R)-1-hydroxy-1-[(4S,5R)-5-hydroxy-2-(4-hydroxyphenyl)-1,3-dioxan-4-yl]-3-oxopropan-2-yl]acetamide](/img/structure/B1215057.png)
![Bis[(S)-2-amino-3-phenylpropyl] persulfide](/img/structure/B1215058.png)

